molecular formula C7H10O B14462957 Hept-1-EN-6-YN-3-OL CAS No. 71570-89-3

Hept-1-EN-6-YN-3-OL

Katalognummer: B14462957
CAS-Nummer: 71570-89-3
Molekulargewicht: 110.15 g/mol
InChI-Schlüssel: QFXQOFFAIPZOSD-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions: Hept-1-EN-6-YN-3-OL can be synthesized through a multi-step process involving various reagents and catalysts. One common method involves the use of palladium(II)-catalyzed Overman rearrangement followed by a ruthenium(II)-catalyzed ring-closing enyne metathesis reaction. This process allows for the efficient synthesis of C-7 substituted hept-2-en-6-yn-1-ols .

Industrial Production Methods: Industrial production of this compound typically involves large-scale organic synthesis techniques. The specific methods and conditions may vary depending on the desired purity and yield of the compound. Common solvents used in the synthesis include chloroform, dichloromethane, and methanol .

Analyse Chemischer Reaktionen

Types of Reactions: Hept-1-EN-6-YN-3-OL undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or aldehydes.

    Reduction: Reduction reactions can convert the triple bond to a double bond or single bond, resulting in different alcohols or alkanes.

    Substitution: The hydroxyl group (-OH) can be substituted with other functional groups using appropriate reagents.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst is a typical method.

    Substitution: Reagents such as thionyl chloride (SOCl2) or phosphorus tribromide (PBr3) are used for hydroxyl group substitution.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield ketones or aldehydes, while reduction can produce various alcohols or alkanes .

Wissenschaftliche Forschungsanwendungen

Hept-1-EN-6-YN-3-OL has several applications in scientific research:

Wirkmechanismus

The mechanism of action of Hept-1-EN-6-YN-3-OL involves its interaction with various molecular targets and pathways. The compound’s enyne structure allows it to participate in a range of chemical reactions, making it a versatile intermediate in organic synthesis. Its effects are mediated through its ability to form stable complexes with metal catalysts, facilitating various catalytic processes .

Vergleich Mit ähnlichen Verbindungen

Hept-1-EN-6-YN-3-OL can be compared with other similar compounds such as:

These compounds share some chemical properties but differ in their specific reactivity and applications, highlighting the uniqueness of this compound.

Eigenschaften

CAS-Nummer

71570-89-3

Molekularformel

C7H10O

Molekulargewicht

110.15 g/mol

IUPAC-Name

hept-1-en-6-yn-3-ol

InChI

InChI=1S/C7H10O/c1-3-5-6-7(8)4-2/h1,4,7-8H,2,5-6H2

InChI-Schlüssel

QFXQOFFAIPZOSD-UHFFFAOYSA-N

Kanonische SMILES

C=CC(CCC#C)O

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.